4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide is a synthetic organic compound that features a pyrrole ring, a cyano group, and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Attachment of the Thioamide Group: The thioamide group can be attached through a reaction with a suitable thioamide reagent.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the thioamide group.
Reduction: Reduction reactions could target the cyano group or the thioamide group.
Substitution: Various substitution reactions could occur, especially at the aromatic ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential pharmacological properties such as anti-inflammatory or anticancer activity.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanamide: Similar structure but with an amide group instead of a thioamide group.
4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanamine: Similar structure but with an amine group instead of a thioamide group.
Uniqueness
The presence of the thioamide group in 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanethioamide may confer unique chemical reactivity and biological activity compared to its analogs with amide or amine groups. This could make it particularly valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
923291-73-0 |
---|---|
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(2-cyanopyrrol-1-yl)-N-(2-phenylethyl)butanethioamide |
InChI |
InChI=1S/C17H19N3S/c18-14-16-8-4-12-20(16)13-5-9-17(21)19-11-10-15-6-2-1-3-7-15/h1-4,6-8,12H,5,9-11,13H2,(H,19,21) |
InChI Key |
HEORVSCPSHSMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)CCCN2C=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.